Glycidyl laurate

概要

説明

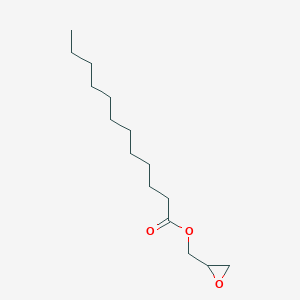

Glycidyl laurate, also known as glycidyl dodecanoate, is an ester formed from glycidol and lauric acid. It is a white to cream-colored solid with the molecular formula C₁₅H₂₈O₃. This compound is primarily used in the cosmetics and personal care industry due to its emollient and moisturizing properties .

準備方法

Synthetic Routes and Reaction Conditions: Glycidyl laurate can be synthesized through the esterification of glycidol with lauric acid. One method involves the use of surfactant-lipase complexes as catalysts in organic media. The reaction is typically carried out at 35°C using cyclohexane as the solvent .

Industrial Production Methods: In industrial settings, this compound can be prepared with high yield and purity using toluene as the solvent. The reaction involves epichlorohydrin and sodium laurate in the presence of a phase transfer catalyst, such as tetrabutylammonium bromide, at 100°C for 3 hours .

化学反応の分析

Epoxide Ring-Opening Reactions

The epoxide group in glycidyl laurate undergoes nucleophilic ring-opening reactions, a hallmark of its reactivity:

-

Acid-Catalyzed Hydrolysis : In acidic conditions, the epoxide ring opens to form a diol. For example, hydrolysis yields 1-lauroyl-2,3-dihydroxypropane (recovery: 82.7–147.5% under varying conditions) .

-

Base-Catalyzed Reactions : Alkaline conditions promote reactions with nucleophiles like amines or thiols, forming ether or thioether linkages .

Key Reaction Parameters

| Reaction Type | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Acid hydrolysis | HCl (pH 2–3), 60°C, 2 hrs | 1-Lauroyl-2,3-dihydroxypropane | |

| Amine crosslinking | Triethylamine, 80°C | Polyether networks |

Polymerization and Crosslinking

This compound serves as a monomer in epoxy resin synthesis:

-

Thermal Polymerization : At 120–150°C, it forms crosslinked polymers via epoxy-amine reactions, enhancing material flexibility and chemical resistance .

-

Photoinitiated Crosslinking : UV light triggers decomposition of oxime-urethane moieties, releasing amines that react with epoxides to create dense networks .

Thermal Stability Data

| Condition | Observation | Application Relevance | Source |

|---|---|---|---|

| 150°C, 1 hr | 95% conversion to polymer | Coatings and adhesives | |

| 200°C, 30 min | Partial decomposition | Limits high-temperature use |

Intramolecular Rearrangement

In food processing, this compound forms via rearrangement of monoacylglycerols (MAGs) or diacylglycerols (DAGs) under high heat (>200°C) or acidic conditions :

This reaction is critical in edible oils, with concentrations reaching 1,284 ng/g in refined canola oil .

Formation in Edible Oils

| Oil Type | This compound (ng/g) | Conditions | Source |

|---|---|---|---|

| Refined palm oil | 100–550 | Deodorization (240°C, 2 hr) | |

| Refined canola oil | 1,284 | Neutralization + bleaching |

Reactivity with Carboxylic Acids

This compound reacts with carboxylic acids (e.g., acetic acid) to form ester derivatives, a process utilized in hydrophobic textile finishes :

Textile Finishing Performance

| Treatment | Water Contact Angle (°) | Antifungal Efficacy (%) | Source |

|---|---|---|---|

| Untreated cotton | 65 | 0 | |

| This compound-treated | 132 | 98 |

Analytical Degradation Pathways

During LC-MS analysis, this compound undergoes in-source fragmentation:

-

Collision-Induced Dissociation (CID) : Generates fragment ions at m/z 57.1 (C₃H₅O⁺) and m/z 71.1 (C₄H₇O⁺) .

-

Limit of Detection (LOD) : 40 ng/g in vegetable oils, with recovery rates of 82.7–147.5% .

MS/MS Transition Data

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| This compound | 257.2 | 57.1 | 21 |

| This compound | 257.2 | 71.1 | 17 |

科学的研究の応用

Chemical Properties and Reactions

Glycidyl laurate features a three-membered epoxide ring, which is highly reactive and can participate in various chemical reactions:

- Oxidation : The epoxide ring can be oxidized to form diols.

- Reduction : It can be reduced to produce alcohols.

- Substitution : The epoxide can undergo nucleophilic substitution to yield various derivatives.

Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Scientific Research Applications

This compound has diverse applications across multiple scientific domains:

Chemistry

- Reference Standard : It is utilized as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, aiding in the identification and quantification of other compounds.

Biology

- Lipid Metabolism Studies : The compound is employed to investigate lipid metabolism and the analysis of fatty acid esters.

Medicine

- Drug Delivery Systems : this compound is being explored for its potential role in drug delivery systems due to its ability to form stable complexes with therapeutic agents.

- Biomarker Studies : It serves as a biomarker in metabolic studies, helping researchers track metabolic pathways involving glycidol.

Industry

- Quality Control : In industrial settings, this compound is used in the production of high-purity chemicals and as a standard in quality control processes.

Analytical Applications

This compound plays a crucial role in food safety laboratories. It is used as an internal standard for quantifying glycidyl esters in edible oils and fats through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following table summarizes its analytical parameters:

| Parameter | Value |

|---|---|

| Retention Time (RT) | 12.9 minutes |

| Precursor Ion (Q1 m/z) | 279.2 |

| Product Ion (Q3 m/z) | 57.1 |

| Collision Energy (CE) | 29 |

Toxicological Insights

Research on glycidyl esters indicates potential health implications due to their metabolic conversion to glycidol, which is classified as a possible human carcinogen. The following table summarizes relevant toxicological data:

| Compound | Study Type | Dosage (mg/kg) | Effects Observed |

|---|---|---|---|

| Glycidol | Tumorigenicity | 2500 (rat) | Tumor formation observed |

| Glycidyl Stearate | Chronic Toxicity | 52 (mouse) | Tumorigenic potential noted |

| This compound | Limited Data | N/A | Potential genotoxicity suggested |

Food Safety Analysis

A study quantified glycidyl esters in various food products using this compound as an internal standard, demonstrating its effectiveness for accurate contamination level assessments.

Metabolic Fate Studies

Research into the metabolism of glycidyl esters showed that this compound could effectively trace metabolic pathways leading to glycidol formation under simulated digestive conditions.

作用機序

The mechanism of action of glycidyl laurate involves its interaction with lipid bilayers. It can integrate into the lipid bilayer, increasing membrane fluidity and permeability. This property makes it useful as a permeation enhancer in drug delivery systems .

類似化合物との比較

Monolaurin (Glyceryl laurate): A monoglyceride formed from glycerol and lauric acid.

Glycidyl stearate: An ester formed from glycidol and stearic acid, used in similar applications as glycidyl laurate.

Uniqueness: this compound is unique due to its epoxy group, which allows it to participate in a wider range of chemical reactions compared to other similar compounds like monolaurin. This makes it a versatile compound in both research and industrial applications.

生物活性

Glycidyl laurate (GL) is a chemical compound recognized for its diverse biological activities, particularly in antimicrobial, antiviral, and immunomodulatory functions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound, with the chemical formula , is classified as a glycidyl ester. It is primarily derived from lauric acid and exhibits surfactant properties. Its structure allows it to interact effectively with lipid membranes, which is crucial for its biological activity.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against a variety of pathogens. Research indicates that it disrupts bacterial cell membranes, leading to cell lysis. The following table summarizes the antimicrobial efficacy of GL against specific bacteria:

The antimicrobial action is attributed to the incorporation of GL into the lipid bilayer of microbial membranes, which alters membrane fluidity and permeability. This mechanism also extends to its effectiveness against various viruses by damaging their lipid envelopes, thus inhibiting their ability to infect host cells.

Antiviral Activity

This compound exhibits notable antiviral activity, particularly against enveloped viruses. The mechanism involves the disruption of the viral lipid membrane, which is critical for viral entry into host cells. Key findings include:

- Human Immunodeficiency Virus (HIV) : GL was found to impair the virus's ability to bind to CD4 receptors on T cells.

- Herpes Simplex Virus (HSV) : Studies show that GL reduces viral replication by interfering with the maturation process of the virus .

Immunomodulatory Effects

Beyond its antimicrobial and antiviral properties, this compound plays a role in modulating immune responses. Research indicates that it can influence lymphocyte proliferation and cytokine production:

- Lymphocyte Activation : GL enhances the proliferation of T-cells, which are crucial for adaptive immunity.

- Cytokine Regulation : It has been shown to inhibit pro-inflammatory cytokines, potentially beneficial in managing inflammatory disorders .

Case Studies

Several case studies highlight the practical applications of this compound in clinical settings:

- Vaginal Health : A study demonstrated that GL can maintain healthy vaginal flora by inhibiting pathogenic species without disrupting beneficial Lactobacillus strains .

- Respiratory Infections : In vitro studies indicated that GL could reduce the severity of symptoms associated with viral respiratory infections by enhancing mucosal immunity .

Safety and Toxicological Considerations

Despite its beneficial effects, there are concerns regarding glycidyl esters as potential contaminants in food products. This compound has been linked to the formation of harmful metabolites upon hydrolysis in the gastrointestinal tract. The International Agency for Research on Cancer (IARC) has classified glycidol (a breakdown product) as a possible human carcinogen . Continuous monitoring and regulation are essential to mitigate these risks.

特性

IUPAC Name |

oxiran-2-ylmethyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O3/c1-2-3-4-5-6-7-8-9-10-11-15(16)18-13-14-12-17-14/h14H,2-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTLZMJYQEBOHHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316631 | |

| Record name | Glycidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1984-77-6 | |

| Record name | Glycidyl laurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1984-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001984776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycidyl laurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406541 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCIDYL LAURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EP3VZ4YF9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing Glycidyl laurate, and what factors influence the yield?

A1: Research indicates that this compound can be synthesized efficiently using lauric acid as a starting material through a multi-step process involving saponification and esterification []. The esterification step, specifically, has been optimized using orthogonal design methodology to determine the impact of various reaction parameters on the yield []. Studies show that using toluene as a solvent, maintaining an epichlorohydrin to sodium laurate molar ratio of 2:1, reacting at 100°C for 3 hours, and utilizing tetrabutylammonium bromide (TBAB) as a phase transfer catalyst at 5% molar equivalent of sodium laurate leads to a product yield exceeding 95% []. This highlights the significance of optimizing reaction conditions for maximizing this compound production.

Q2: What are the potential carcinogenic properties associated with this compound?

A2: While this compound has potential applications in various industries, research points to potential carcinogenic risks associated with this compound []. Studies involving subcutaneous injections of this compound in mice have shown the development of sarcomas at the injection site []. These findings underscore the importance of careful handling and further research to fully understand the safety profile of this compound, particularly regarding long-term exposure and potential carcinogenic effects in different biological systems.

Q3: How can this compound be quantified in complex matrices like edible oils?

A3: Accurately determining this compound levels in complex mixtures like edible oils is crucial due to its potential presence as a food processing contaminant. Research demonstrates a robust method for quantifying this compound and other related glycidyl esters in edible oils using a combination of gel permeation chromatography (GPC), solid-phase extraction (SPE) cleanup, and liquid chromatography coupled with mass spectrometry (LC-MS) detection []. This method boasts high sensitivity, with a limit of quantification in oil samples ranging from 50 to 100 μg/kg depending on the specific glycidyl ester []. Utilizing stable isotope-labeled internal standards further enhances the accuracy and reliability of this quantification method, making it a valuable tool for monitoring this compound levels in food and other complex matrices.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。